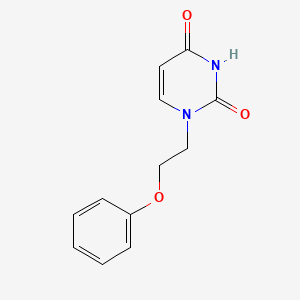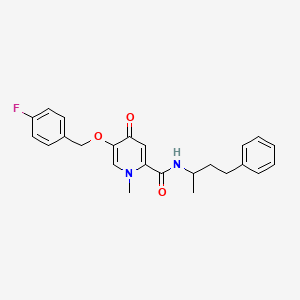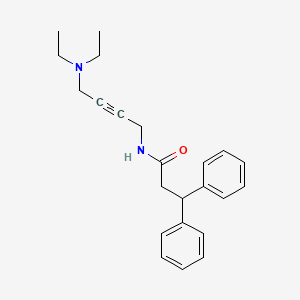
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEAB is a small molecule inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a critical role in various biological processes, including metabolism and detoxification.
Mécanisme D'action
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, and N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide blocks this reaction by preventing the substrate from binding to the enzyme. This leads to the accumulation of toxic aldehydes and a decrease in the levels of their corresponding acids.
Biochemical and Physiological Effects:
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can inhibit cell proliferation, induce apoptosis, and alter the differentiation of various cell types, including stem cells and cancer cells. In vivo studies have also shown that N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide in lab experiments is its specificity for ALDH. Unlike other ALDH inhibitors, N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide does not inhibit other enzymes that are involved in the metabolism of aldehydes, such as alcohol dehydrogenase. This makes N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide a valuable tool for studying the specific effects of ALDH inhibition on cellular processes. However, one limitation of using N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is its potential toxicity to cells. High concentrations of N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can induce cell death, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective ALDH inhibitors that can be used to target specific isoforms of the enzyme. Another area of research is the investigation of the role of ALDH in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, the potential clinical applications of ALDH inhibitors, including N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide, for the treatment of cancer and other diseases should be explored in future studies.
Conclusion:
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is a small molecule inhibitor of ALDH that has been extensively studied for its potential applications in scientific research. N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be synthesized through a multistep process and acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of cell differentiation. While N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has some limitations, it remains a valuable tool for investigating the role of ALDH in various biological processes. Future research on N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide and other ALDH inhibitors has the potential to lead to new insights into the mechanisms of disease and the development of novel therapeutic strategies.
Méthodes De Synthèse
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be synthesized through a multistep process that involves the reaction of 4-(diethylamino)but-2-yn-1-ol with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of many endogenous and exogenous compounds, including drugs, alcohol, and carcinogens. By inhibiting ALDH activity, N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can be used to investigate the effects of reduced ALDH activity on cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[4-(diethylamino)but-2-ynyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-3-25(4-2)18-12-11-17-24-23(26)19-22(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,22H,3-4,17-19H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAHRCIHQSQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



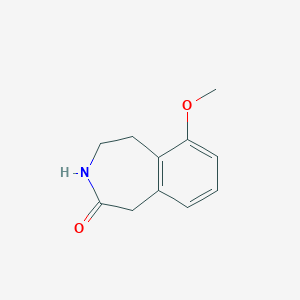
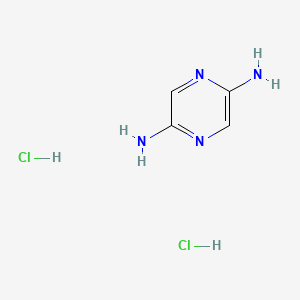
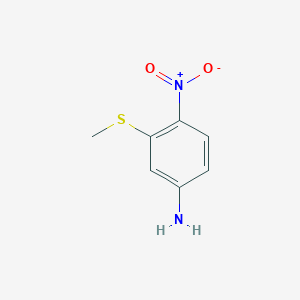
![N-(2,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2952259.png)


![(E)-N'-methoxy-N-{7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2952263.png)
![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)
